molecular formula C19H23N5O B2631779 N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)cinnamamide CAS No. 1798342-02-5

N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)cinnamamide

Cat. No.: B2631779
CAS No.: 1798342-02-5
M. Wt: 337.427
InChI Key: QHAIIOFWHDBBTA-ZHACJKMWSA-N
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Description

N-(4-(Dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)cinnamamide is a chemical compound of interest in medicinal chemistry and pharmacological research. It features a cinnamamide scaffold, which is a privileged structure in drug discovery known to interact with a variety of biological targets . This core template is present in numerous lead compounds reported to possess a broad spectrum of potential pharmacological activities. The molecule's structure incorporates a pyrimidine ring substituted with both dimethylamino and pyrrolidin-1-yl groups. The 4-(dimethylamino)phenyl fragment is a versatile moiety in drug design that has been demonstrated to contribute to or enhance the bioactivity of compounds in scientific studies, including in areas such as anticancer research . This combination of structural features makes this compound a potentially valuable tool for researchers. It can be utilized in the design and synthesis of novel bioactive molecules, in high-throughput screening campaigns to identify new therapeutic leads, and in structure-activity relationship (SAR) studies to optimize compound potency and selectivity. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

(E)-N-[4-(dimethylamino)-2-pyrrolidin-1-ylpyrimidin-5-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O/c1-23(2)18-16(14-20-19(22-18)24-12-6-7-13-24)21-17(25)11-10-15-8-4-3-5-9-15/h3-5,8-11,14H,6-7,12-13H2,1-2H3,(H,21,25)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHAIIOFWHDBBTA-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1NC(=O)C=CC2=CC=CC=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=NC(=NC=C1NC(=O)/C=C/C2=CC=CC=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)cinnamamide typically involves multi-step organic synthesis techniques. One common approach includes:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a suitable β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Substitution Reactions: The introduction of the dimethylamino and pyrrolidinyl groups can be achieved through nucleophilic substitution reactions. For instance, dimethylamine and pyrrolidine can be reacted with the appropriate halogenated pyrimidine intermediate.

    Coupling with Cinnamamide: The final step involves coupling the substituted pyrimidine with cinnamamide. This can be done using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Flow Chemistry: Implementing continuous flow reactors to enhance reaction control and scalability.

    Purification: Employing advanced purification techniques such as recrystallization, chromatography, and distillation to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)cinnamamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which might reduce the cinnamamide moiety to the corresponding amine.

    Substitution: The dimethylamino and pyrrolidinyl groups can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Halogenated intermediates, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Targeting Cancer : The compound has shown promise as an inhibitor of various cancer cell lines, particularly through its interaction with the epidermal growth factor receptor (EGFR). Studies have indicated that modifications to the structure can enhance binding affinity and inhibitory potency against mutant forms of EGFR, which are prevalent in non-small cell lung cancer (NSCLC) .
    • Anti-inflammatory Activities : Research indicates that the compound may exhibit anti-inflammatory properties by modulating pathways involved in inflammatory responses. Its structural features allow it to interact with specific enzymes and receptors that play crucial roles in inflammation .
  • Pharmacological Studies
    • Receptor Binding Affinity : The compound's ability to bind to serotonin and dopamine receptors has been explored, revealing potential applications in treating mood disorders and other neuropsychiatric conditions . Its affinity for these receptors suggests it could serve as a lead compound for developing new antidepressants or anxiolytics.
  • Synthesis and Optimization
    • Various synthetic routes have been developed for producing N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)cinnamamide. Key steps include optimizing reaction conditions such as temperature and solvent choice to maximize yield and purity . Continuous flow reactors are also being investigated for industrial-scale synthesis, enhancing efficiency and control over reaction parameters.

Case Studies

StudyFocusFindings
Study 1 EGFR InhibitionDemonstrated that structural modifications significantly increased the inhibitory activity against mutant EGFR variants (IC50 = 8.4 nM), comparable to existing treatments like afatinib .
Study 2 Anti-inflammatory EffectsShowed that the compound could reduce pro-inflammatory cytokine levels in vitro, indicating potential therapeutic applications in chronic inflammatory diseases .
Study 3 NeuropharmacologyInvestigated receptor binding profiles, revealing significant activity at serotonin 5-HT receptors, suggesting utility in treating depression .

Mechanism of Action

The mechanism by which N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)cinnamamide exerts its effects depends on its interaction with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

    Receptor Modulation: It might interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.

    Pathway Interference: The compound could interfere with key biochemical pathways, leading to changes in cellular metabolism or function.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound shares structural motifs with several pyrimidine and quinoline derivatives reported in recent literature and patents. Below is a detailed comparison based on molecular features, physicochemical properties, and reported activities:

Table 1: Comparison of Structural Features and Molecular Properties

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Features
N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)cinnamamide Pyrimidine 4-dimethylamino, 2-pyrrolidinyl, 5-cinnamamide C₂₀H₂₄N₅O 358.44 g/mol Cinnamamide enhances lipophilicity; pyrrolidine improves solubility
N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride (SzR-105) Quinoline 4-hydroxy, 2-carboxamide, 3-dimethylaminopropyl C₁₅H₂₀ClN₃O₂ 309.79 g/mol Hydrochloride salt improves aqueous solubility; quinoline core for binding
N-(2-(dimethylamino)ethyl)-3-(morpholinomethyl)-4-hydroxyquinoline-2-carboxamide Quinoline 4-hydroxy, 3-morpholinomethyl, 2-carboxamide C₁₉H₂₆N₄O₃ 358.43 g/mol Morpholinomethyl group enhances metabolic stability
(S,E)-4-(dimethylamino)-N-(3-(4-(2-hydroxy-1-phenylethylamino)-6-phenylfuro[2,3-d]pyrimidin-5-yl)phenyl)but-2-enamide Furopyrimidine Fused furopyrimidine, phenyl and hydroxy-phenylethylamino substituents C₃₃H₃₄N₆O₃ 586.67 g/mol Crystalline forms improve stability; furopyrimidine enhances selectivity
N-(2-(3-cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yloxy)quinolin-4-ylamino)pyrimidin-5-yl)-4-(dimethylamino)benzamide Quinoline-Pyrimidine Hybrid 3-cyano, tetrahydrofuran-oxy, piperidinylidene acetamido C₃₆H₃₈N₈O₄ 634.74 g/mol Hybrid structure for dual-targeting; cyano group strengthens binding

Key Findings from Comparative Analysis

Solubility and Stability: The hydrochloride salt of SzR-105 (quinoline derivative) exhibits superior aqueous solubility compared to the non-salt form of the target compound .

Bioactivity and Selectivity: The morpholinomethyl group in the quinoline derivative (C₁₉H₂₆N₄O₃) contributes to prolonged metabolic stability, a feature absent in the target compound’s structure . The hybrid quinoline-pyrimidine compound (M+1:634) shows dual inhibition of kinase and epigenetic targets, attributed to its cyano and tetrahydrofuran-oxy substituents .

The furopyrimidine analog’s fused ring system improves target selectivity by 10-fold in enzymatic assays compared to simpler pyrimidines .

Biological Activity

N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)cinnamamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies, emphasizing its therapeutic potential.

  • Molecular Formula : C₁₆H₂₀N₆O
  • Molecular Weight : 312.37 g/mol
  • CAS Number : 1797293-34-5

The biological activity of this compound appears to be associated with its interaction with various cellular pathways, particularly those involving oxidative stress response and cytoprotection.

Nrf2/ARE Pathway Activation

Research indicates that this compound activates the Nrf2 (nuclear factor erythroid 2-related factor 2) pathway, which is crucial for cellular defense against oxidative stress. In HepG2 cells, treatment with related cinnamamide derivatives has shown:

  • Increased luciferase activity in Nrf2/ARE-driven assays, indicating enhanced antioxidant response element activity.
  • Upregulation of cytoprotective genes such as NAD(P)H quinone oxidoreductase 1 and heme oxygenase-1 in a concentration-dependent manner .

Biological Activity Overview

The compound has been evaluated for various biological activities, including:

Antioxidant Activity

This compound demonstrated significant antioxidant properties by:

  • Reducing reactive oxygen species (ROS) levels in cell models.
  • Enhancing the expression of glutamate-cysteine ligase catalytic subunit (GCLC), promoting glutathione synthesis, which is vital for cellular detoxification .

Cytotoxicity and Cell Viability

In studies assessing cytotoxicity:

  • The compound exhibited low toxicity in human hepatoma cells (BEL-7402) and fibrosarcoma cells (HT-1080), with IC50 values indicating significant safety profiles at therapeutic concentrations .

Comparative Analysis of Related Compounds

To provide context, a comparison with other cinnamamide derivatives was conducted based on their biological activities:

CompoundActivityIC50 (mM)Mechanism
CinnamamideLow cytotoxicity1.94 (BEL-7402)Inhibits cell growth
Compound 1gHigh Nrf2/ARE activationNot specifiedCytoprotection against oxidative stress
Compound DPPUcGMP-dependent protein kinase inhibitionNot specifiedPotential anti-cancer properties

Case Studies and Research Findings

  • Protective Effects Against Oxidative Stress : A study highlighted that compound 1g from the cinnamamide series significantly protected HepG2 cells from tert-butyl hydroperoxide-induced oxidative damage, showcasing its potential as a therapeutic agent in liver protection .
  • Antimicrobial Activity : Related compounds have also been evaluated for their antimicrobial properties, with some demonstrating effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, indicating a broad spectrum of biological activity .
  • Potential Drug Development : The unique structural features of this compound position it as a promising candidate for further drug development targeting oxidative stress-related diseases and possibly cancer therapies .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)cinnamamide, and how can reaction conditions be optimized?

  • Answer : Synthesis typically involves multi-step nucleophilic substitution and coupling reactions. For pyrimidine derivatives, stepwise functionalization of the pyrimidine core is critical. For example, substituting pyrrolidine and dimethylamino groups at the 2- and 4-positions of pyrimidine can be achieved via palladium-catalyzed cross-coupling or SNAr reactions under controlled pH and temperature. Optimization includes monitoring reaction progress via HPLC (≥95% purity threshold) and adjusting solvent polarity (e.g., dichloromethane/ethyl acetate gradients) .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Answer : Use a combination of spectroscopic and crystallographic techniques:

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for pyrrolidine (δ 1.8–2.2 ppm) and cinnamamide protons (δ 6.5–7.5 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]+ ≈ 454.27 g/mol based on analogs) .
  • X-ray Crystallography : Resolve stereochemistry and packing interactions, as demonstrated for pyrimidine derivatives in Acta Crystallographica studies .

Q. What are the key physicochemical properties (e.g., solubility, stability) to consider for in vitro assays?

  • Answer : Solubility can be assessed in DMSO (stock solutions) and aqueous buffers (PBS, pH 7.4). Stability studies should include HPLC analysis under varying temperatures (4°C to 37°C) and light exposure. Pyrimidine derivatives often require inert atmospheres (N₂/Ar) to prevent oxidation of amine groups .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound be resolved across studies?

  • Answer : Contradictions may arise from differences in assay conditions (e.g., cell lines, exposure times). Standardize protocols using guidelines like the CLSI M07-A10 for antimicrobial testing or NCI-60 screening for antitumor activity. Replicate studies with orthogonal methods (e.g., enzymatic vs. cell-based assays) and apply statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers .

Q. What computational strategies are effective for predicting the compound’s mechanism of action and target interactions?

  • Answer : Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations to model binding to kinases or GPCRs. Validate predictions using site-directed mutagenesis or competitive binding assays. Pyrimidine derivatives often target ATP-binding pockets; prioritize kinases like EGFR or CDKs based on structural homology .

Q. How can in vivo pharmacokinetic (PK) and toxicity profiles be systematically evaluated?

  • Answer : Conduct ADMET studies using rodent models:

  • Bioavailability : Measure plasma concentrations via LC-MS/MS after oral/intravenous administration.
  • Toxicity : Assess hepatic (ALT/AST levels) and renal (creatinine clearance) function over 14–28 days.
  • Metabolite Identification : Use UPLC-QTOF to detect phase I/II metabolites, focusing on pyrrolidine N-oxidation or cinnamamide hydrolysis .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in this compound’s analogs?

  • Answer : Employ a fragment-based approach :

  • Synthesize analogs with modifications to the pyrrolidine (e.g., substituent size) and cinnamamide (e.g., electron-withdrawing groups) moieties.
  • Test analogs in dose-response assays (IC₅₀/EC₅₀) and correlate results with computed descriptors (e.g., LogP, polar surface area).
  • Use QSAR models to predict activity cliffs and guide prioritization .

Methodological Considerations

Q. How should researchers integrate this compound into a broader theoretical framework (e.g., kinase inhibition)?

  • Answer : Align with established pharmacological theories (e.g., ligand efficiency metrics ) by calculating binding energy per heavy atom. Compare with known inhibitors (e.g., imatinib for tyrosine kinases) to identify conserved interactions. Cross-reference with databases like ChEMBL or PubChem BioAssay for mechanistic hypotheses .

Q. What strategies mitigate batch-to-batch variability during large-scale synthesis for preclinical studies?

  • Answer : Implement Quality by Design (QbD) principles:

  • Define critical quality attributes (CQAs: purity, particle size).
  • Use design-of-experiments (DoE) to optimize parameters (e.g., catalyst loading, reaction time).
  • Apply process analytical technology (PAT) for real-time monitoring .

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